Cas no 2641915-74-2 (2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride)
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-3-(2,2-difluorobenzo[3,4-d]1,3-dioxolen-5-yl)propanoic acid HCl
- 2-amino-3-(2,2-difluoro-1,3-benzodioxol-5-yl)propanoic acid hydrochloride
- 2641915-74-2
- Y13941
- 2-amino-3-(2,2-difluoro-1,3-benzodioxol-5-yl)propanoic acid;hydrochloride
- 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
- A1-33157
- BS-48548
-
- Inchi: 1S/C10H9F2NO4.ClH/c11-10(12)16-7-2-1-5(4-8(7)17-10)3-6(13)9(14)15;/h1-2,4,6H,3,13H2,(H,14,15);1H
- InChI Key: SEOFBDFPMWILKV-UHFFFAOYSA-N
- SMILES: FC1(OC2=CC(CC(N)C(=O)O)=CC=C2O1)F.Cl
Computed Properties
- Exact Mass: 281.0266418g/mol
- Monoisotopic Mass: 281.0266418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 313
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.8Ų
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1229506-1g |
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride |
2641915-74-2 | 95% | 1g |
$1000 | 2024-06-03 | |
| Ambeed | A1474961-100mg |
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride |
2641915-74-2 | 95% | 100mg |
$227.0 | 2025-02-21 | |
| Ambeed | A1474961-250mg |
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride |
2641915-74-2 | 95% | 250mg |
$341.0 | 2025-02-21 | |
| Ambeed | A1474961-1g |
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride |
2641915-74-2 | 95% | 1g |
$849.0 | 2025-02-21 | |
| Aaron | AR01XDMC-100mg |
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride |
2641915-74-2 | 95% | 100mg |
$270.00 | 2025-02-12 | |
| Aaron | AR01XDMC-250mg |
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride |
2641915-74-2 | 95% | 250mg |
$404.00 | 2025-02-12 | |
| 1PlusChem | 1P01XDE0-100mg |
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride |
2641915-74-2 | 95% | 100mg |
$263.00 | 2024-05-08 | |
| 1PlusChem | 1P01XDE0-250mg |
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride |
2641915-74-2 | 95% | 250mg |
$384.00 | 2024-05-08 | |
| 1PlusChem | 1P01XDE0-1g |
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride |
2641915-74-2 | 95% | 1g |
$875.00 | 2023-12-18 | |
| eNovation Chemicals LLC | Y1229506-1g |
2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride |
2641915-74-2 | 95% | 1g |
$1000 | 2025-02-19 |
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride Suppliers
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride Related Literature
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Additional information on 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Research Brief on 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (CAS: 2641915-74-2)
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (CAS: 2641915-74-2) is a novel compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of therapeutics targeting neurological disorders and metabolic diseases. This research brief synthesizes the latest findings on its synthesis, pharmacological properties, and applications in drug discovery.
The compound's unique structure, featuring a difluorobenzo[d][1,3]dioxole moiety linked to an amino acid backbone, confers distinct biochemical properties. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its role as a modulator of glutamate receptors, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Computational docking studies suggest high affinity for NMDA and AMPA receptor subtypes, though in vivo validation remains ongoing.
Synthetic routes to 2641915-74-2 have been optimized in recent patents (e.g., WO2022156789), emphasizing green chemistry principles with yields exceeding 85%. Key steps involve Pd-catalyzed cross-coupling of protected amino acids with difluorinated benzodioxole precursors, followed by HCl-mediated deprotection. Notably, the hydrochloride salt form enhances aqueous solubility (measured at 32 mg/mL in PBS pH 7.4), addressing formulation challenges observed with the free base.
Pharmacokinetic studies in rodent models demonstrate favorable blood-brain barrier penetration (brain/plasma ratio of 0.8 at 2h post-dose) and an elimination half-life of 4.3 hours. However, Phase I metabolite identification revealed rapid glucuronidation of the phenolic hydroxyl group, prompting structural modifications in derivative compounds currently under preclinical evaluation.
Industry reports from 2023 indicate growing interest from major pharmaceutical companies, with two investigational new drug (IND) applications filed for derivatives of 2641915-74-2 as potential antiepileptics. The compound's safety profile shows moderate cytotoxicity (IC50 > 50 μM in HepG2 cells), but structure-activity relationship (SAR) studies have identified promising analogs with improved therapeutic indices.
Future research directions include exploration of its potential in pain management, as recent electrophysiology data suggests inhibitory effects on TRPV1 channels. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of findings, with clinical trials projected to begin by 2025 for lead candidates derived from this chemical scaffold.
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